N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea
Beschreibung
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to one urea nitrogen, while the other urea nitrogen is attached to a 2-ethoxyphenyl substituent. The 1,3-benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, while the ethoxy group contributes to lipophilicity and metabolic stability .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-21-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)23-11-22-15/h3-9H,2,10-11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZCHAAHJTKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323717 | |
| Record name | 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896579-94-5 | |
| Record name | 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is . The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea exhibit notable antitumor properties. A study evaluating a related urea compound demonstrated broad-spectrum antitumor activity with GI50 values across various cancer cell lines, suggesting that modifications to the urea structure can enhance efficacy against specific tumors .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | EKVX (lung cancer) | 1.7 |
| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | RPMI-8226 (leukemia) | 21.5 |
| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | OVCAR-4 (ovarian cancer) | 25.9 |
The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cancer cell proliferation. For instance, the inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been reported, which plays a crucial role in cell survival and proliferation pathways .
Study on Antibacterial Properties
In a recent investigation, derivatives of benzodioxole-containing ureas were assessed for their antibacterial activity against various pathogenic bacteria. The results highlighted that certain modifications led to improved activity against Staphylococcus aureus and Streptococcus pyogenes, with MIC values indicating potent antibacterial effects .
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N'-(ethyl)ureas | S. aureus | 0.03–0.06 |
| N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N'-(ethyl)ureas | S. pyogenes | 0.06–0.12 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Key analogs and their structural distinctions:
Analysis:
- Electron-withdrawing vs.
- Lipophilicity: The ethoxy group in the target compound enhances logP (~3.5) relative to the methoxy (logP ~3.0) or chloro (logP ~3.1) analogs, suggesting improved membrane permeability .
- Steric effects: The methylene bridge in the target compound introduces conformational flexibility, unlike analogs with direct benzodioxole-phenyl attachments .
Functional Group Modifications in Urea Derivatives
- Sulfonylated ureas (e.g., N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-ethoxybenzenesulfonyloxy)phenyl]urea): These derivatives replace benzodioxole with sulfonate esters, increasing polarity and reducing bioavailability compared to the target compound .
- Hydroxyureas (e.g., N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide): The hydroxyl group on the urea nitrogen introduces hydrogen-bonding capacity but reduces stability under acidic conditions, unlike the ethoxyphenyl-substituted urea .
Pharmacokinetic and Physicochemical Profiles
- Polar surface area (PSA): The target compound’s PSA (~86 Ų, inferred from analogs) is lower than pyrazolyl hybrids (PSA 86.09 Ų) due to fewer hydrogen-bond acceptors .
- Solubility: Ethoxy substitution likely reduces aqueous solubility (logSw ~-3.3, similar to pyrazolyl derivatives) compared to chlorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
